Calcium peroxide

Overview

Description

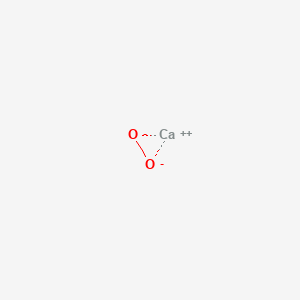

Calcium peroxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is primarily used as an oxidizing agent and has various applications in agriculture, environmental restoration, and the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium peroxide is typically synthesized by reacting calcium hydroxide with hydrogen peroxide. The reaction can be represented as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] The octahydrate form of this compound precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide. Upon heating, it dehydrates to form the anhydrous compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing a calcium chloride solution with hydrogen peroxide under controlled conditions. The mixture is then precipitated and vacuum dried to obtain this compound powder . Another method involves the reaction of calcium hydroxide with hydrogen peroxide, followed by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Calcium peroxide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is a strong oxidizing agent and can release oxygen upon decomposition.

Common Reagents and Conditions:

Oxidation: this compound can oxidize organic and inorganic substances. For example, it can oxidize sulfides to sulfates and organic compounds to their corresponding oxides.

Reduction: In the presence of reducing agents, this compound can be reduced to calcium oxide.

Hydrolysis: When this compound comes into contact with water, it hydrolyzes to form calcium hydroxide and hydrogen peroxide: [ \text{CaO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 ]

Major Products Formed: The major products formed from the reactions of this compound include calcium hydroxide, hydrogen peroxide, and oxygen .

Scientific Research Applications

Environmental Applications

1. Water and Soil Remediation

Calcium peroxide is primarily recognized for its efficacy in environmental remediation. It serves as an oxygen-releasing compound that enhances the biodegradation of organic contaminants in water and soil.

- Wastewater Treatment : CaO₂ has been effectively used to treat wastewater by promoting aerobic biodegradation. Studies indicate that it can remove a variety of pollutants, including dyes, chlorinated hydrocarbons, and heavy metals .

- Groundwater Remediation : The compound facilitates the remediation of contaminated groundwater by releasing oxygen, which supports microbial activity essential for degrading pollutants .

- Soil Remediation : Research has demonstrated that CaO₂ can enhance the ability of plants, such as shepherd's purse, to remediate soils contaminated with harmful substances like 2,4-dichlorophenol. The release of dissolved oxygen from CaO₂ significantly improves soil health and contaminant breakdown .

Medical Applications

2. Antimicrobial Properties

This compound has gained attention in the medical field due to its antimicrobial properties. It releases hydrogen peroxide (H₂O₂) upon contact with moisture, which exhibits strong antibacterial effects.

- Wound Healing : CaO₂ has been incorporated into hydrogels for wound healing applications. These hydrogels provide a sustained release of oxygen, addressing chronic hypoxia in wounds, particularly in diabetic patients. In vivo studies show that CaO₂-enhanced hydrogels significantly accelerate wound closure rates compared to controls .

- Combination Therapy : Recent studies have explored the use of this compound nanoparticles in combination with antibiotics, such as tobramycin. This combination enhances the eradication of bacterial biofilms, particularly those formed by Pseudomonas aeruginosa, by disrupting anaerobic conditions within the biofilm .

Industrial Applications

3. Resource Recovery from Municipal Sludge

This compound is also utilized in the treatment of municipal sludge. Its alkaline oxidation properties promote fermentation processes that yield hydrogen and volatile fatty acids.

- Sludge Treatment : Research indicates that CaO₂ can improve sludge dewaterability and facilitate resource recovery by enhancing the fermentation process . This application not only aids in waste management but also contributes to energy recovery from waste materials.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Environmental Remediation | Wastewater treatment, groundwater remediation | Effective removal of organic pollutants |

| Medical | Wound healing, antimicrobial therapy | Accelerated healing, enhanced antibacterial effects |

| Industrial | Resource recovery from municipal sludge | Improved dewaterability and energy recovery |

Case Studies

- Water Treatment Efficacy : A study highlighted the effectiveness of CaO₂ in removing dyes from wastewater, achieving over 90% reduction in concentration within hours due to enhanced microbial activity facilitated by released oxygen .

- Wound Healing Trials : In clinical trials involving diabetic rats, hydrogels containing this compound demonstrated a wound closure rate improvement of up to 50% compared to untreated controls over a two-week period .

- Sludge Fermentation Enhancement : Research on municipal sludge indicated that adding this compound resulted in a 30% increase in hydrogen production during anaerobic fermentation processes .

Mechanism of Action

The mechanism of action of calcium peroxide involves the release of oxygen and hydrogen peroxide upon hydrolysis. The oxygen released can support aerobic biological processes, while hydrogen peroxide acts as a disinfectant and oxidizing agent. In medical applications, the release of reactive oxygen species can induce oxidative stress in target cells, leading to their destruction .

Comparison with Similar Compounds

Calcium peroxide is often compared with other peroxides such as magnesium peroxide, barium peroxide, and sodium peroxide.

Magnesium Peroxide: Similar to this compound, magnesium peroxide is used for environmental restoration and as an oxygen source.

Barium Peroxide: Barium peroxide is primarily used in pyrotechnics and as a bleaching agent.

Sodium Peroxide: Sodium peroxide is a stronger oxidizing agent than this compound and is used in chemical synthesis and as a bleaching agent.

This compound’s unique properties, such as its slow oxygen release and stability, make it particularly suitable for applications in environmental restoration and medical therapies.

Biological Activity

Calcium peroxide (CaO₂) is a compound that has garnered significant attention in various fields, particularly in biomedicine and environmental science, due to its unique properties as an oxygen-releasing agent. This article explores the biological activity of this compound, focusing on its antimicrobial effects, applications in tissue engineering, and potential for environmental remediation.

1. Antimicrobial Properties

Mechanism of Action

this compound releases hydrogen peroxide (H₂O₂) upon decomposition, which is known for its antimicrobial properties. The release of reactive oxygen species (ROS) disrupts bacterial cell membranes and DNA, leading to cell death. This mechanism is particularly effective against biofilms, which are often resistant to conventional antibiotics.

Case Study: Biofilm Eradication

A recent study investigated the efficacy of this compound nanoparticles (CaO₂ NP) in combination with tobramycin sulfate against Pseudomonas aeruginosa biofilms. The results indicated that:

- Treatment with CaO₂ NP alone increased the fraction of dead bacteria from 44% to 57%.

- When combined with tobramycin, the fraction of dead bacteria rose to 69%, demonstrating a significant additive effect against biofilm formation .

| Treatment | Fraction of Dead Bacteria |

|---|---|

| Control | 44% |

| CaO₂ NP alone | 57% |

| Tobramycin alone | Not specified |

| CaO₂ NP + Tobramycin | 69% |

This study highlights the potential of this compound as an adjunctive therapy in treating infections associated with biofilms.

2. Applications in Tissue Engineering

Hydrogel Formation

this compound has been explored as a reagent for generating hydrogen peroxide in hydrogel systems for tissue engineering applications. In a study involving horseradish peroxidase (HRP)-catalyzed reactions, this compound was used to create hydrogels that exhibited:

- Controlled release of H₂O₂ and calcium ions.

- Enhanced cellular behaviors such as attachment, migration, and differentiation of human mesenchymal stem cells.

- Antimicrobial efficacy against both Gram-negative and Gram-positive bacteria .

The ability to control the physicochemical properties of hydrogels through varying concentrations of HRP and CaO₂ opens avenues for developing advanced materials for bone regeneration and infection treatment.

3. Environmental Remediation

Oxygen-Releasing Agent

this compound is utilized in environmental applications as a slow-release oxygen source to enhance biodegradation processes. Studies have shown that:

- This compound can significantly increase dissolved oxygen levels in contaminated soils, promoting microbial activity that aids in the breakdown of pollutants.

- In one study focused on soil remediation, this compound demonstrated up to 99% removal efficiency for specific contaminants like perchloroethylene (PCE) by enhancing the biodegradation capabilities of indigenous microorganisms .

| Concentration (%) | Dissolved Oxygen (mg/L) |

|---|---|

| 0.1 | 5.86 |

| 0.5 | 7.4 |

| 1.0 | 10.7 |

This data illustrates the effectiveness of this compound in improving soil health and reducing pollution levels.

Properties

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS No. |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does calcium peroxide interact with water, and what are the downstream effects of this reaction?

A1: this compound reacts with water to produce calcium hydroxide (Ca(OH)2) and hydrogen peroxide (H2O2). [] This reaction is exothermic and results in the release of oxygen. [, , ] The released oxygen can improve aerobic conditions in various environments, such as waterlogged soils or polluted sediments, promoting microbial activity and aiding in the degradation of pollutants. [, , , ] The calcium hydroxide produced can increase the pH of the surrounding environment. []

Q2: How does the oxygen released by this compound affect microbial activity in soil?

A2: The oxygen released by this compound creates favorable conditions for aerobic microorganisms, which play a crucial role in the decomposition of organic matter and the cycling of nutrients in soil. [] This can enhance soil fertility and improve plant growth. [, , ] Additionally, increased oxygen levels can inhibit the growth of anaerobic microorganisms, some of which can be detrimental to plant health. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is CaO2, and its molecular weight is 72.077 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Several spectroscopic techniques can be employed to characterize this compound. These include:

- Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies functional groups present in the compound based on their characteristic infrared absorption bands. [, ]

- X-ray Diffraction (XRD): XRD analysis provides information about the crystal structure and phase purity of this compound. [, ]

- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology and surface characteristics of this compound particles. [, ]

Q5: How does the presence of other materials, such as organic matter or metals, affect the performance of this compound in environmental remediation applications?

A6: The presence of organic matter or certain metals can affect the performance of this compound in environmental remediation. Organic matter can compete with pollutants for reaction with the released oxygen, potentially reducing the effectiveness of the treatment. [] Some metals, such as iron, can catalyze the decomposition of hydrogen peroxide, influencing the rate of oxygen release and the overall remediation process. [, ]

Q6: Can this compound act as a catalyst or participate in catalytic reactions?

A7: While this compound itself is not a catalyst in the traditional sense, it can be utilized in Fenton-like reactions for the degradation of organic pollutants. [, ] In these reactions, this compound acts as a source of hydrogen peroxide, which reacts with iron ions (Fe2+) to generate highly reactive hydroxyl radicals (•OH). These radicals are potent oxidants that can degrade a wide range of organic pollutants. [, ]

Q7: Have computational chemistry approaches been used to study this compound and its applications?

A8: While the provided research does not explicitly mention computational studies on this compound, computational chemistry methods, such as density functional theory (DFT) calculations, could potentially be employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound. [] Molecular dynamics simulations could be used to study the interaction of this compound with water and other molecules in solution. []

Q8: Are there alternative compounds or materials that can be used in place of this compound for similar applications, and how do they compare in terms of performance, cost, and environmental impact?

A8: Yes, several alternative oxygen-releasing compounds exist, including:

- Magnesium peroxide (MgO2): Similar to this compound, magnesium peroxide releases oxygen upon reaction with water. [] It is generally considered less cost-effective than this compound but may have advantages in specific applications. []

- Hydrogen peroxide (H2O2): While hydrogen peroxide can directly provide oxygen, its rapid decomposition and potential toxicity require careful handling and control. [, ]

Q9: What are the recommended practices for the handling, storage, and disposal of this compound to minimize environmental risks?

A25: this compound should be stored in tightly sealed containers in a cool, dry place away from incompatible materials, such as acids, organic materials, and combustible substances. [] It is crucial to prevent contact with water or moisture during storage to avoid premature decomposition. For disposal, consult local regulations, as recommendations may vary. In general, it is advisable to neutralize any remaining this compound by slowly adding it to a large volume of water before disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.